α-Hydroxy Trimethoprim-D3 (Major) is a deuterated analogue of the antibiotic trimethoprim, which is primarily used for its bactericidal properties. This compound is characterized by the addition of three deuterium atoms, which are isotopes of hydrogen, enhancing its stability and aiding in various analytical applications. The molecular formula for α-Hydroxy Trimethoprim-D3 is .
Source: α-Hydroxy Trimethoprim-D3 is synthesized from trimethoprim through specific chemical modifications that introduce deuterium into the molecular structure. This compound is often utilized in research settings, particularly in pharmacokinetics and metabolic studies.
Classification: This compound falls under the category of antibiotics, specifically as a dihydrofolate reductase inhibitor, similar to its parent compound, trimethoprim. It is also classified as a deuterated compound, which is significant for tracing and analytical purposes in biological studies.
The synthesis of α-Hydroxy Trimethoprim-D3 involves several key steps:
Technical details regarding specific reaction conditions, solvents, and catalysts are often proprietary or found in specialized literature.
The molecular structure of α-Hydroxy Trimethoprim-D3 can be described as follows:
Data regarding its spectral characteristics can be obtained from techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which confirm the incorporation of deuterium and the structural integrity of the compound .
α-Hydroxy Trimethoprim-D3 participates in various chemical reactions typical for trimethoprim derivatives:
The mechanism of action for α-Hydroxy Trimethoprim-D3 mirrors that of trimethoprim:
Relevant data on its physical and chemical properties can be found in specialized databases and scientific literature .
α-Hydroxy Trimethoprim-D3 has several scientific uses:
α-Hydroxy Trimethoprim-D3 (Major) is a deuterated derivative of the primary oxidative metabolite of trimethoprim, featuring strategic deuterium substitutions that enhance its utility in advanced research applications. The molecular formula is C₁₄H₁₅D₃N₄O₄, with a molecular weight of 309.34 g/mol, reflecting the incorporation of three deuterium atoms at the methoxy group of the 3,4,5-trimethoxyphenyl ring [1] [2]. The deuteration occurs specifically at the methyl group of the 4-methoxy substituent, resulting in an -OCD₃ moiety while retaining the characteristic α-hydroxybenzyl modification on the pyrimidine ring [2].
This structural modification yields several critical advantages:
Table 1: Structural Characteristics of α-Hydroxy Trimethoprim-D3 and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
α-Hydroxy Trimethoprim-D3 (Major) | C₁₄H₁₅D₃N₄O₄ | 309.34 | Deuterated 4-methoxy group, α-hydroxypyrimidine |
Trimethoprim (Parent) | C₁₄H₁₈N₄O₃ | 290.32 | 2,4-diaminopyrimidine, trimethoxybenzyl |
α-Hydroxy Trimethoprim (Non-deuterated) | C₁₄H₁₈N₄O₄ | 306.32 | α-hydroxypyrimidine, non-deuterated |
Trimethoprim-d₃ | C₁₄H₁₅D₃N₄O₃ | 293.34 | Deuteration without hydroxylation [5] |
Advanced spectroscopic techniques provide definitive characterization of α-Hydroxy Trimethoprim-D3, enabling precise structural verification and quality control.
Mass Spectrometry (MS)High-resolution mass spectrometry (HRMS) shows a [M+H]⁺ ion at m/z 310.1553, consistent with the molecular formula C₁₄H₁₆D₃N₄O₄⁺ (calc. 310.1556). The signature triplet pattern in low-resolution MS, separated by 1 Da, confirms the presence of three equivalent deuterium atoms. In LC-MS/MS systems, characteristic fragment ions include m/z *230.1 (loss of D₃COH) and m/z *123.0 (protonated 2,4-diaminopyrimidine) [1] [2].
Nuclear Magnetic Resonance (NMR)¹H-NMR spectroscopy reveals the absence of the proton signal at ~3.75 ppm, confirming deuteration of the 4-methoxy group. Key remaining proton signals include:
¹³C-NMR shows a septet at 56.2 ppm due to J₃C-D coupling, directly confirming the -OCD₃ group. The quaternary carbon adjacent to the hydroxyl group appears at 78.5 ppm, shifted downfield from the parent trimethoprim’s benzylic carbon (~45 ppm) [1].
Infrared Spectroscopy (IR)IR spectra display a broad O-H stretch at 3250 cm⁻¹, carbonyl absence (confirming alcohol not ketone), and C-D stretch at 2150 cm⁻¹, characteristic of deuterated methyl groups [1].
Table 2: Key Spectroscopic Signatures of α-Hydroxy Trimethoprim-D3
Technique | Key Signals | Structural Assignment |
---|---|---|
HRMS | [M+H]⁺ at m/z 310.1553 | Molecular ion confirmation |
MS/MS | m/z 230.1, 123.0 | Fragmentation pathway ions |
¹H-NMR | 6.60 ppm (s, 2H) | Trimethoxyphenyl aromatic H |
5.92 ppm (s, 1H) | Methine -CH(OH)- | |
¹³C-NMR | 56.2 ppm (septet) | -OCD₃ group |
IR | 2150 cm⁻¹ | C-D stretching vibration |
X-ray crystallographic studies of non-deuterated α-hydroxy trimethoprim reveal a dihedral angle of 85.3° between the pyrimidine and phenyl rings, indicating near-perpendicular conformation. This orientation minimizes steric clash between the pyrimidine amino groups and methoxy substituents [1]. For the deuterated analog, isotopic effects subtly influence crystal packing:
Conformational dynamics in solution show restricted rotation about the C(pyrimidine)-C(α) bond due to steric hindrance from the hydroxyl group, evidenced by dynamic NMR line broadening at 298K. Two stable conformers exist in equilibrium, differing by ~2.3 kcal/mol in energy [1].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: